molecular formula C9H16O3S B13024401 2-Hydroxy-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid

2-Hydroxy-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid

Cat. No.: B13024401
M. Wt: 204.29 g/mol
InChI Key: PSQMWZWKRYEGFZ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid is an organic compound with the molecular formula C9H16O3S It features a tetrahydrothiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom, attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates . The reaction conditions are generally mild, often carried out at room temperature in ionic liquids to achieve high yields and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure high purity and quality for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfur atom in the tetrahydrothiopyran ring to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or carboxyl groups, leading to the formation of esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Esters and ethers.

Scientific Research Applications

2-Hydroxy-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur atom in the tetrahydrothiopyran ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-thiopyran-4-carboxylic acid: Similar structure but lacks the hydroxyl group.

    2H-Pyran-2-ol, tetrahydro-: Contains an oxygen atom instead of sulfur in the ring.

    Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Contains additional oxygen atoms, forming a sulfone.

Uniqueness

2-Hydroxy-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid is unique due to the presence of both a hydroxyl group and a tetrahydrothiopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

2-hydroxy-2-(thian-4-yl)butanoic acid

InChI

InChI=1S/C9H16O3S/c1-2-9(12,8(10)11)7-3-5-13-6-4-7/h7,12H,2-6H2,1H3,(H,10,11)

InChI Key

PSQMWZWKRYEGFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCSCC1)(C(=O)O)O

Origin of Product

United States

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